4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide - 877648-56-1

4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide

Catalog Number: EVT-3428184
CAS Number: 877648-56-1
Molecular Formula: C22H23BrFN3O3S
Molecular Weight: 508.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating greater selectivity for ENT2 over ENT1. [] Research involving FPMINT focused on developing ENT2-selective inhibitors, as existing inhibitors were primarily ENT1-selective. []

Relevance: FPMINT shares a core structure with 4-bromo-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide, featuring both the 2-fluorophenylpiperazine moiety and an aromatic ring linked to the piperazine nitrogen. The presence of this shared core structure suggests potential for similar biological activities, particularly in the context of nucleoside transporter inhibition. FPMINT serves as a starting point in the SAR study exploring modifications around this core structure to optimize potency and selectivity. []

Compound 3c

Compound Description: Compound 3c emerged as the most potent ENT inhibitor within a series of FPMINT analogs. [] It functions as an irreversible, non-competitive inhibitor, reducing the Vmax of uridine uptake in both ENT1 and ENT2 without affecting Km. [] Unlike conventional inhibitors, compound 3c exhibits a distinct binding site within ENT1, further highlighting its unique properties. []

Relevance: Compound 3c, while not explicitly disclosed structurally, is a direct analog of FPMINT and therefore structurally related to 4-bromo-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide. The SAR study indicated modifications to the naphthalene and fluorophenyl moieties of FPMINT led to the development of compound 3c. [] These findings suggest that 4-bromo-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide, with its bromo-substituted benzene ring and furan-2-yl substituent, represents a potential exploration point within the same chemical space and may exhibit comparable inhibitory activity against ENTs.

N-(2-(2-Furyl)-2-(chlorobenzyloxyimino)Ethyl Ciprofloxacin Derivatives

Compound Description: This series of N-piperazinyl quinolones incorporates an N-2-(furyl-2-yl)-2-(chlorobenzyloxyimino) ethyl moiety. [] One specific derivative, 7-(4-(2-(3-chlorobenzyloxyimino)-2-(furan-2-yl) ethyl) piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6b), exhibited significant cytotoxic activity against human breast tumor cell lines. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound contains a piperazine ring existing in a chair conformation. [] The structure is characterized by the specific spatial orientation of the quinoline, phenyl, and methoxyphenyl rings. [] The crystal structure reveals weak intermolecular C—H⋯π interactions. []

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

Compound Description: L755507 is a potent β3-adrenoceptor (AR) agonist, demonstrating efficacy in activating both Gs and Gi proteins to stimulate adenylate cyclase and MAPK signaling pathways. []

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

Compound Description: L748337, despite being classified as a β3-AR antagonist, exhibits unique properties. [] It primarily couples to Gi proteins to activate MAPK signaling and also stimulates extracellular acidification rate (ECAR), demonstrating an efficacy similar to that of β3-AR agonists. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7)

Compound Description: Compound 7 is a potent dual PI3K/mTOR inhibitor, demonstrating excellent kinase selectivity, strong cellular growth inhibition, and favorable pharmacokinetic properties. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (11)

Compound Description: Compound 11 is the N-demethylated precursor of compound 7. [] It serves as the starting material for radiolabeling with carbon-11 to produce N-[11C]7, a potential PET radiotracer for imaging PI3K/mTOR in cancer. []

N,4-dimethyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzenesulfonamide (ML342)

Compound Description: ML342 is a potent, non-fluorescent inhibitor of the interaction between fluorogens and fluorogen activating proteins (FAPs). [] It competes with the fluorogen TO1-2p for the same binding site on the FAP AM2.2, effectively blocking the fluorescence signal. []

dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates

Compound Description: This series of compounds features a 1-(fluorophenyl)piperazin-4-ylmethyl moiety. [] Several analogs within this series were screened for their affinity towards serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors, demonstrating moderate interactions with these receptors. []

4-(3-(2-(4-substitued piperazin-1-yl)ethyl)ureido)benzenesulfonamides

Compound Description: This series of benzenesulfonamide derivatives exhibits potent, low nanomolar inhibitory action against the human carbonic anhydrase (hCA) isoform hCA II, with weaker activity against other isoforms. []

Relevance: These compounds share the benzenesulfonamide core and the piperazine ring with 4-bromo-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide. The potent inhibitory activity against hCA II suggests a potential for 4-bromo-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide to interact with carbonic anhydrases, particularly considering the variability in potency observed depending on substituents on the piperazine ring in the related compound series. []

2-(4-substitued piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives

Compound Description: This series of benzenesulfonamides demonstrated low nanomolar inhibitory activity against hCA II and hCA VII, both of which are implicated in epileptogenesis. [] These derivatives exhibited promising anticonvulsant activity in animal models, with some showing a long duration of action and favorable toxicity profiles. []

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active γ-secretase inhibitor. [] In studies involving APP-YAC mice, it significantly reduced both brain and plasma Aβ1-40 levels, demonstrating its ability to inhibit γ-secretase activity. []

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897, similar to BMS-289948, is an orally active γ-secretase inhibitor. [] In preclinical studies, it dose-dependently reduced Aβ levels in both APP-YAC mice and guinea pigs, confirming its efficacy in targeting γ-secretase. []

Properties

CAS Number

877648-56-1

Product Name

4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide

IUPAC Name

4-bromo-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide

Molecular Formula

C22H23BrFN3O3S

Molecular Weight

508.4 g/mol

InChI

InChI=1S/C22H23BrFN3O3S/c23-17-7-9-18(10-8-17)31(28,29)25-16-21(22-6-3-15-30-22)27-13-11-26(12-14-27)20-5-2-1-4-19(20)24/h1-10,15,21,25H,11-14,16H2

InChI Key

VXBZGAAASMKVEQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.